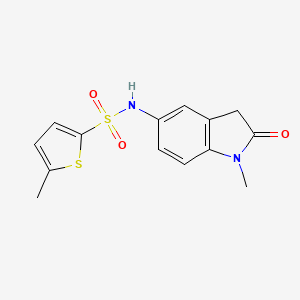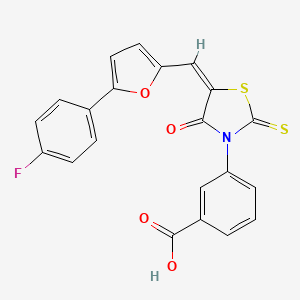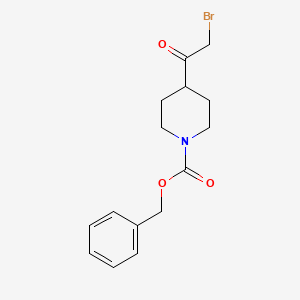
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine is a chemical compound that features a cyclopropyl group attached to a trifluoroethylamine moiety. The presence of the trifluoromethyl group is known to impart unique physical and chemical properties to molecules, making them of interest in various chemical syntheses and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be achieved through various methods. For instance, enantiomerically pure cyclopropylboronic esters can be converted to trifluoroborates, which serve as versatile intermediates for the synthesis of cyclopropyl amines . Additionally, trifluoromethylated polyfunctionalized cyclopropanes have been obtained with high stereoselectivity by reacting 2-bromo-3,3,3-trifluoropropene with active methylenes, a method that could potentially be adapted for the synthesis of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine . Furthermore, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of a dirhodium complex has been shown to produce trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine would include a three-membered cyclopropane ring, which is known for its angle strain and reactivity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the molecule, potentially stabilizing the amine through inductive effects.
Chemical Reactions Analysis
Cyclopropyl amines can participate in various chemical reactions. For example, cyclopropenium ions, which can be related to cyclopropyl amines, have been shown to react with 1,3-dicarbonyl derivatives to afford cyclopentadienols . Alkylidenecyclopropyl ketones, which share structural similarities with cyclopropyl amines, have been used in the synthesis of pyrroles through intermolecular cyclization with amines . Additionally, cyclopropanes can be synthesized directly from gem-dialkyl groups through double C-H activation, a reaction that could be relevant to the synthesis or further functionalization of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine would be influenced by the presence of the trifluoromethyl group and the cyclopropyl ring. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds . The cyclopropyl ring could confer a degree of rigidity to the molecule, potentially affecting its conformational behavior. The amine functionality would be expected to participate in hydrogen bonding and could be protected using various protecting groups, such as the (1-methyl)cyclopropyloxycarbonyl (MPoc) group, which is orthogonal to commonly used protecting groups and can be cleaved under specific conditions .
Aplicaciones Científicas De Investigación
Copper-Catalyzed Chan-Lam Cyclopropylation
The paper by Derosa et al. (2018) discusses the development of a scalable Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate. This method is significant for preparing small molecules containing cyclopropane-heteroatom linkages, which are challenging to synthesize with existing methods. The reaction is catalyzed by Cu(OAc)2 and 1,10-phenanthroline, employing O2 as the terminal oxidant. It provides a strategic approach toward synthesizing cyclopropyl aryl ethers and cyclopropyl amine derivatives with various functional groups (Derosa et al., 2018).
CuH-Catalyzed Hydroamination of Strained Trisubstituted Alkenes
Feng et al. (2019) presented a method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination. This synthesis is crucial for generating amine-substituted cyclobutanes and cyclopropanes, which are key substructures in biologically active compounds. The study highlights the enhanced reactivity of strained trisubstituted alkenes compared to unstrained analogs, offering a valuable approach for synthesizing these complex structures (Feng et al., 2019).
Photoredox-Catalyzed Oxo-Amination of Aryl Cyclopropanes
Ge et al. (2019) reported a photoredox-coupled ring-opening oxo-amination of electronically unbiased cyclopropanes. This methodology enables the efficient construction of structurally diverse β-amino ketone derivatives, offering a regioselective approach for the functionalization of aryl cyclopropanes. The process involves one-electron oxidation, transforming inert aryl cyclopropanes into reactive radical cation intermediates (Ge et al., 2019).
Synthesis of Enantiomerically Pure Cyclopropyl Trifluoroborates
Hohn et al. (2006) developed a method for converting enantiomerically pure cyclopropylboronic esters into corresponding trifluoroborates. These intermediates are versatile for various transformations, allowing the utilization of general building blocks for cyclopropyl amines. This approach enhances the synthesis of structurally defined cyclopropyl-containing compounds, which are important in medicinal chemistry (Hohn et al., 2006).
Mecanismo De Acción
Target of Action
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine has been found to function as a component of positive allosteric modulators . These modulators are known to have potential applications in treating neurological and psychiatric disorders associated with glutamate dysfunctions .
Mode of Action
The compound is used as a reagent in the synthesis of 5H-pyrido [4,3-b]indole derivatives . These derivatives act as Janus kinases (JAK) inhibitors . JAK inhibitors play a crucial role in the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.
Biochemical Pathways
Given its role in the synthesis of jak inhibitors , it can be inferred that it may affect the JAK-STAT signaling pathway.
Result of Action
The molecular and cellular effects of 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine’s action would depend on the specific context in which it is used. As a component of positive allosteric modulators, it could potentially enhance the activity of neurotransmitters, leading to therapeutic effects in neurological and psychiatric disorders . As a reagent in the synthesis of JAK inhibitors, it could potentially contribute to the inhibition of the JAK-STAT signaling pathway .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)4(9)3-1-2-3/h3-4H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCDCMZMZULIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-8-sulfonamide](/img/structure/B2510725.png)
![2-Methyl-6-[4-(trifluoromethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B2510728.png)
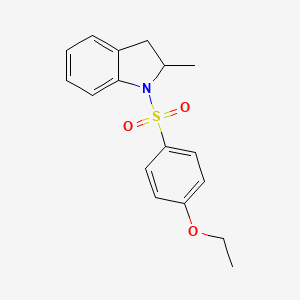

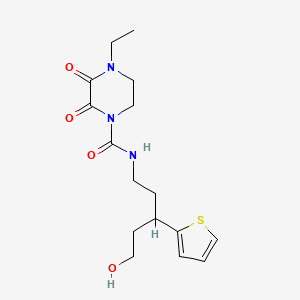
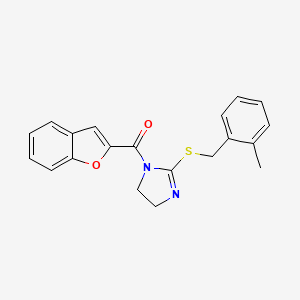
![{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2510737.png)
![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)
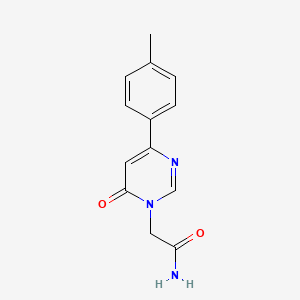
![furan-2-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2510741.png)
